

Application Notes and Protocols: BIO-11006

Acetate in Combination with Chemotherapy In Vivo

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Compound of Interest

Compound Name: *BIO-11006 acetate*

Cat. No.: *B1574868*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-11006 acetate is a synthetic, 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.^{[1][2]} The MARCKS protein is implicated in key cellular processes such as cell division and motility.^[2] By inhibiting the phosphorylation of MARCKS, BIO-11006 has been shown to disrupt signaling pathways, such as the PI3K/AKT pathway, that are crucial for tumor cell proliferation, migration, and survival.^[3] This mechanism provides a strong rationale for its investigation as an anti-cancer agent, particularly in combination with standard-of-care chemotherapy. Preclinical and clinical studies have explored the therapeutic potential of inhaled BIO-11006 in combination with chemotherapy for various cancers, most notably non-small cell lung cancer (NSCLC).

These application notes provide a summary of the available *in vivo* data and detailed protocols for the use of BIO-11006 in combination with chemotherapy, based on published preclinical and clinical research.

Data Presentation

Preclinical Efficacy of BIO-11006 Monotherapy in Mouse Models

While specific quantitative data on tumor growth inhibition for BIO-11006 in direct combination with chemotherapy in preclinical models is not readily available in the public domain, studies on BIO-11006 as a single agent have demonstrated significant anti-metastatic effects in vivo.

Animal Model	Cancer Cell Line	Treatment Protocol	Key Findings	Reference
SCID Mice (Orthotopic Lung Injection)	PC-9 (Human NSCLC)	Daily inhalation of BIO-11006 starting 26 days post-injection.	Complete inhibition of further metastasis and primary tumor growth by day 38.	[4]
SCID Mice (Tail Vein Injection)	A549 (Human NSCLC)	Inhaled BIO-11006 starting 3 days post-injection.	~95% inhibition of metastasis to distal organs observed at 8 weeks.	[4]

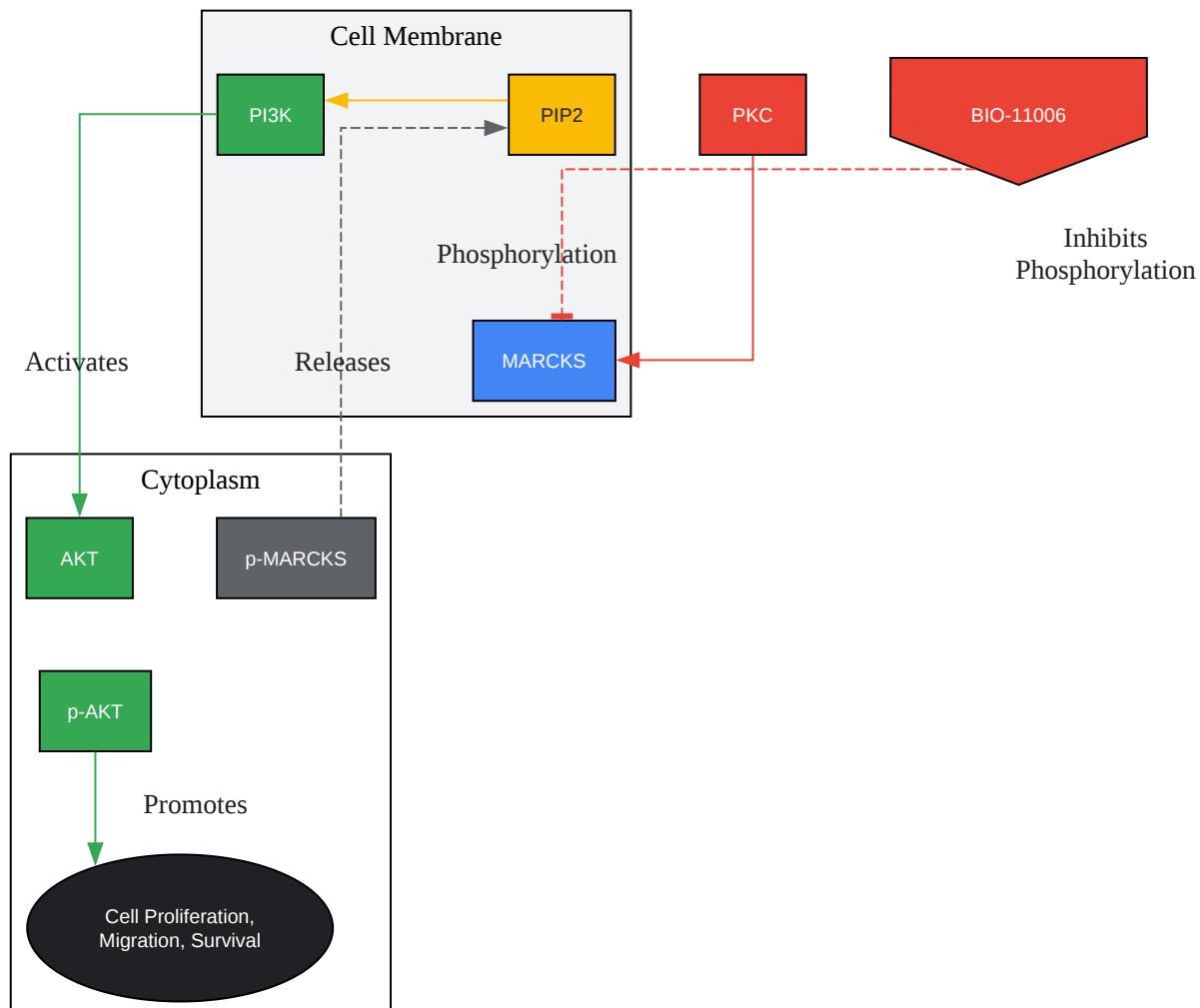
Clinical Efficacy of BIO-11006 in Combination with Chemotherapy

A Phase II clinical trial (NCT03472053) in patients with Stage IV NSCLC evaluated the efficacy of BIO-11006 in combination with standard of care (SOC) chemotherapy (pemetrexed and carboplatin).

Parameter	BIO-11006 + SOC (Pemetrexed/C arboplatin)	SOC (Pemetrexed/C arboplatin) Alone	p-value	Reference
Overall Response Rate (ORR) at 3 months	Statistically significant improvement	-	0.02	[1][5]
Partial Response (PR)	40%	30%	-	[1][5]
Disease Progression (DP)	7%	17%	-	[1][5]

Signaling Pathway

The proposed mechanism of action for BIO-11006 involves the inhibition of MARCKS phosphorylation, which has downstream effects on cell signaling pathways that promote cancer progression.



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Figure 1. BIO-11006 Signaling Pathway.

Experimental Protocols

In Vivo Murine Model of NSCLC Metastasis

This protocol is based on published preclinical studies investigating the anti-metastatic effects of BIO-11006.

1. Animal Model:

- Species: Severe Combined Immunodeficient (SCID) mice.
- Cell Lines:
 - Orthotopic Model: PC-9 human NSCLC cells.
 - Metastasis Model: A549 human NSCLC cells.

2. Tumor Cell Implantation:

- Orthotopic Injection:
 - Anesthetize the SCID mouse.
 - Surgically expose the left lung.
 - Inject PC-9 cells directly into the lung parenchyma.
 - Suture the incision and allow the animal to recover.
- Tail Vein Injection:
 - Suspend A549 cells in a sterile saline solution.
 - Inject the cell suspension into the lateral tail vein of the SCID mouse.

3. **BIO-11006 Acetate** Administration (Inhalation):

- Formulation: Prepare a 10 mM solution of **BIO-11006 acetate** in sterile saline.
- Nebulization:
 - Place the mice in a whole-body exposure chamber.

- Use a jet nebulizer (e.g., Pari LC Star) to generate an aerosol of the BIO-11006 solution.
- Expose the mice to the aerosol for 30 minutes.
- Dosing Schedule:
 - Prophylactic: Begin daily inhalations on day 3 or 4 post-tumor cell injection and continue for 4 weeks.
 - Therapeutic: For established metastases, begin daily inhalations at a later time point (e.g., day 26) and continue until the study endpoint.

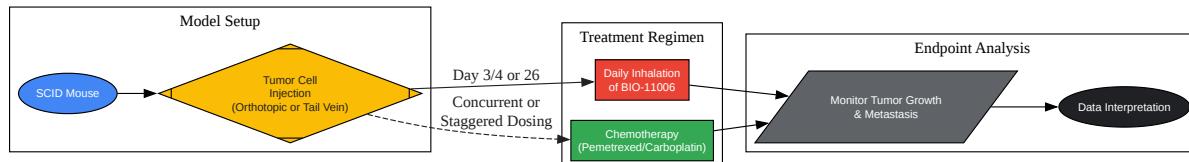
4. Chemotherapy Administration (Pemetrexed/Carboplatin):

- Note: Specific preclinical dosing for the combination with BIO-11006 is not detailed in the reviewed literature. The following is a general guideline based on clinical regimens, which would require optimization for murine models.
- Pemetrexed: Administered intravenously (IV) or intraperitoneally (IP). A typical starting dose for mice is in the range of 100-200 mg/kg.
- Carboplatin: Administered IV or IP. Dosing is often based on the area under the curve (AUC), with a typical target of AUC 5-6 for mice.
- Schedule: Administer pemetrexed and carboplatin on a schedule that mimics clinical use, such as once every 1-2 weeks, depending on tolerability in the mouse model.

5. Endpoint Analysis:

- Primary Tumor Growth: Measure the primary tumor volume (for orthotopic models) at regular intervals using calipers or imaging modalities.
- Metastasis: At the study endpoint, harvest lungs and other organs (e.g., heart, diaphragm).
 - Count the number of metastatic nodules on the organ surfaces.
 - Perform histological analysis to confirm the presence of micrometastases.

- Body Weight: Monitor animal body weight as an indicator of treatment toxicity.



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Figure 2. Preclinical Experimental Workflow.

Clinical Trial Protocol (Based on NCT03472053)

This protocol provides an overview of the treatment regimen used in the Phase II clinical trial for advanced NSCLC.

1. Patient Population:

- Patients with Stage IV, non-squamous NSCLC who are not candidates for curative surgery or radiation.

2. Treatment Arms:

- Arm 1 (Combination Therapy): BIO-11006 plus Standard of Care (SOC) chemotherapy.
- Arm 2 (Control): SOC chemotherapy alone.

3. Dosing and Administration:

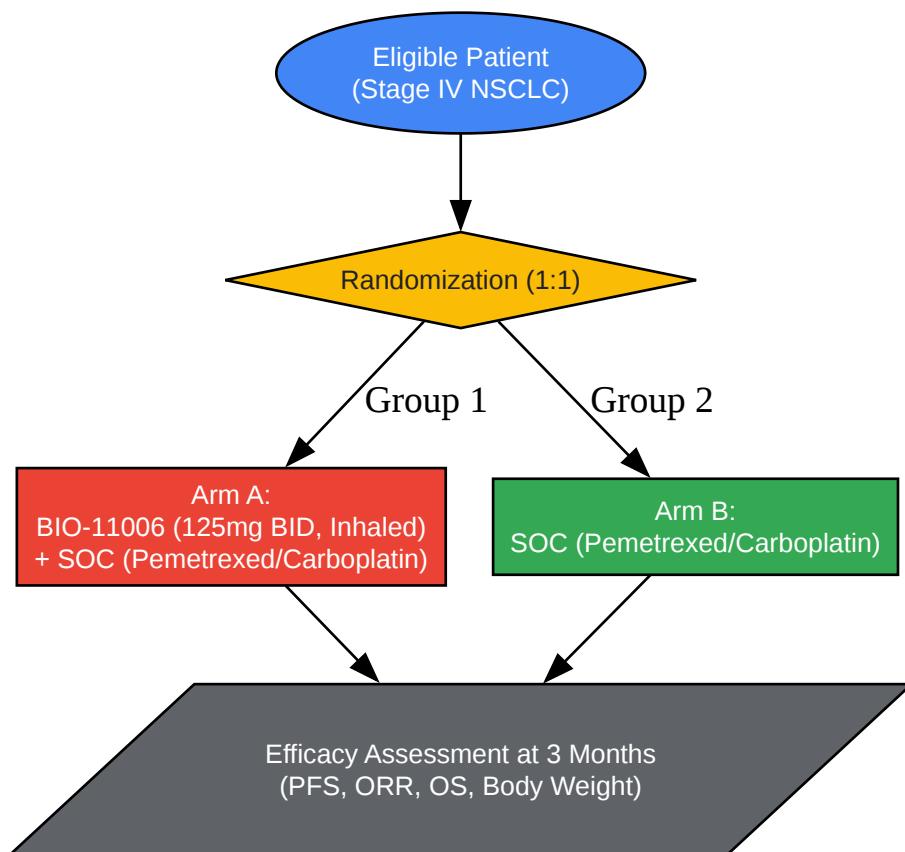
• **BIO-11006 Acetate:**

- Dose: 125 mg.
- Administration: Inhaled via a nebulizer (e.g., Pari eFlow).

- Schedule: Twice daily (BID) for a 3-month treatment period.
- Standard of Care (SOC) Chemotherapy:
 - Pemetrexed: 500 mg/m².
 - Carboplatin: AUC of 6 (calculated using the Calvert formula).
 - Administration: Intravenous (IV) infusion.
 - Schedule: Every 3 weeks for the 3-month treatment period.

4. Efficacy Endpoints:

- Primary Endpoint: Progression-Free Survival (PFS) at 3 months.
- Secondary Endpoints:
 - Overall Response Rate (ORR) at 3 months (per RECIST v1.1).
 - Overall Survival (OS) at 3 and 12 months.
 - Patient body weight maintenance.



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Figure 3. Clinical Trial Logical Flow.

Conclusion

BIO-11006 acetate, when used in combination with standard chemotherapy, has shown promise in both preclinical and clinical settings for the treatment of NSCLC. The available data suggests that BIO-11006 can enhance the efficacy of chemotherapy, leading to improved response rates and reduced disease progression. The detailed protocols provided herein are intended to serve as a guide for researchers and drug development professionals interested in further exploring the therapeutic potential of this novel MARCKS inhibitor. Further preclinical studies are warranted to elucidate the optimal dosing and scheduling for combination therapy and to quantify the extent of synergistic tumor growth inhibition.

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